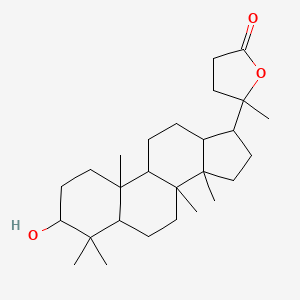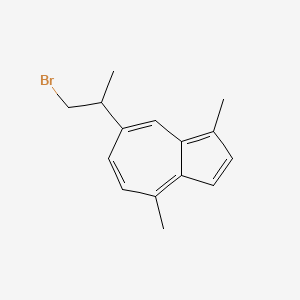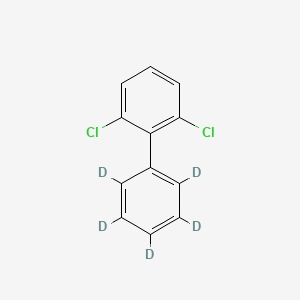
(3'S,4S,4aR)-4-Acetoxy-2,2',3,3'alpha,4,4',9,9'-octahydro-1,1',4'alpha,8,8'-pentahydroxy-3'alpha,6-dimethyl-9,9'-dioxo-5,7'-bi(4aH-xanthene)-4a,4'abeta-dicarboxylic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester is a complex organic molecule with significant potential in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester involves multiple steps, including the formation of the xanthene core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .
Aplicaciones Científicas De Investigación
(3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3’S,4S,4aR)-4-Acetoxy-2,2’,3,3’alpha,4,4’,9,9’-octahydro-1,1’,4’alpha,8,8’-pentahydroxy-3’alpha,6-dimethyl-9,9’-dioxo-5,7’-bi(4aH-xanthene)-4a,4’abeta-dicarboxylic acid dimethyl ester include other xanthene derivatives and polyhydroxy compounds .
Uniqueness
Its multiple hydroxyl groups, acetoxy group, and xanthene core make it a versatile molecule for various scientific and industrial uses .
Propiedades
Fórmula molecular |
C34H32O15 |
|---|---|
Peso molecular |
680.6 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-8,9-dihydroxy-6-methyl-1-oxo-5-(1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C34H32O15/c1-12-10-17(37)22-27(40)24-16(36)7-9-20(47-14(3)35)33(24,31(43)45-4)49-29(22)21(12)15-6-8-19-23(26(15)39)28(41)25-18(38)11-13(2)30(42)34(25,48-19)32(44)46-5/h6,8,10,13,20,30,37,39-42H,7,9,11H2,1-5H3 |
Clave InChI |
IRATVLYPPOAGIO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4C)O)C(=C6C(=O)CCC(C6(O5)C(=O)OC)OC(=O)C)O)OC2(C1O)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15126140.png)

![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)
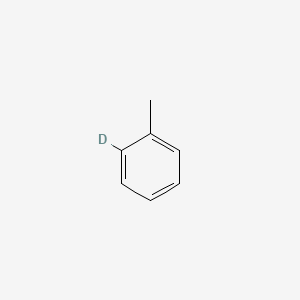
![2-[[2-[[(4S)-5-amino-4-[[(2S)-2-[[(2R)-3-[2,3-di(dodecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]ethanesulfonic acid](/img/structure/B15126156.png)

![2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol](/img/structure/B15126172.png)
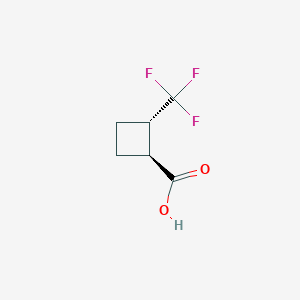
![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)

![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
